tert-Butyl (S)-3-oxocyclopentane-1-carboxylate
Overview
Description
tert-Butyl (S)-3-oxocyclopentane-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-oxocyclopentane-1-carboxylate typically involves the esterification of 3-oxocyclopentanecarboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (S)-3-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets, primarily through its ester and ketone functional groups. These groups can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
Uniqueness
tert-Butyl (S)-3-oxocyclopentane-1-carboxylate is unique due to its specific cyclopentanone ring structure, which imparts distinct reactivity and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific synthetic applications where such structural features are desired .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
tert-butyl (1S)-3-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
VWGRUBYATPOSGE-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CCC(=O)C1 |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(=O)C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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